molecular formula C13H17NO5 B14440644 5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid CAS No. 78405-69-3

5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid

Cat. No.: B14440644
CAS No.: 78405-69-3
M. Wt: 267.28 g/mol
InChI Key: OEGJUOBRWKVZQP-UHFFFAOYSA-N
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Description

5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding Schiff base. This intermediate is then reduced to the amine, which is subsequently reacted with a suitable carboxylic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetic acid
  • 4-Hydroxy-3-methoxybenzaldehyde
  • 5-Hydroxy-3-oxopentanoic acid

Uniqueness

5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific biological activities that make it valuable for research and industrial applications.

Properties

CAS No.

78405-69-3

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

5-[(4-hydroxy-3-methoxyphenyl)methylamino]-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO5/c1-19-11-7-9(5-6-10(11)15)8-14-12(16)3-2-4-13(17)18/h5-7,15H,2-4,8H2,1H3,(H,14,16)(H,17,18)

InChI Key

OEGJUOBRWKVZQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)CCCC(=O)O)O

Origin of Product

United States

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